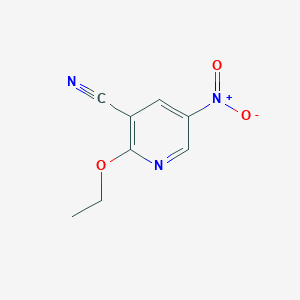

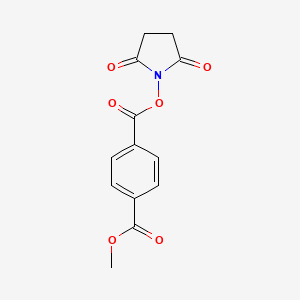

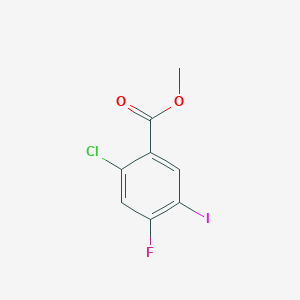

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

Vue d'ensemble

Description

((S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid), also known as Flumic Acid, is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of the amino acid L-valine, and is an important component of various research studies, such as those involving the synthesis and biological activity of peptides and proteins. Flumic Acid is a versatile compound that can be used in a wide range of applications, including the production of peptides and proteins, the development of new drugs, and the study of enzyme-catalyzed reactions.

Applications De Recherche Scientifique

Solid Phase Synthesis Applications

Linkers for Solid Phase Synthesis : Fmoc derivatives have been utilized as linkers in solid phase synthesis, offering higher acid stability compared to standard trityl resins. They enable the immobilization and subsequent modification of carboxylic acids and amines, with products released in high yield and purity upon trifluoroacetic acid (TFA) treatment (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of β-Amino Acids : The Arndt-Eistert protocol has been applied to commercially available N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids. This process is efficient and yields high results (Ellmerer-Müller et al., 1998).

Preparation of β2- and β3-Peptides : New N-Fmoc-protected β2-homoamino acids with proteinogenic side chains have been prepared, suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Self-Assembled Structures

- Self-Assembled Structures by Modified Amino Acids : Fmoc modified aliphatic uncharged single amino acids have shown the ability to form self-assembled structures under varying conditions. These structures have potential applications in designing novel architectures with controllable functions (Gour et al., 2021).

Other Applications

Surfactants for Carbon Nanotubes : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. This application includes creating enzymatically activated CNT surfactants for homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Protecting Groups in Peptide Synthesis : Novel S-Xanthenyl Protecting Groups have been developed for Cysteine, using the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy in peptide synthesis. This approach allows for selective removal of protecting groups while retaining peptide structure (Han & Bárány, 1997).

Enantioresolution of Amino Acids : 9-Fluorenone-4-carbonyl chloride (FCC), a fluorescent electrophilic reagent, has been used with Fmoc amino acids for HPLC resolution. This method provides sensitive and efficient chromatographic determination and resolution (Hsien & Chen, 2007).

Mécanisme D'action

Target of Action

Fmoc-D-beta-homovaline, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, is a derivative of the amino acid valine . The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.

Mode of Action

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . This suggests that Fmoc-D-beta-homovaline may interact with its targets through the Fmoc group, which can be removed under certain conditions to expose the amino group, allowing it to interact with other molecules.

Action Environment

The action, efficacy, and stability of Fmoc-D-beta-homovaline may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the action of Fmoc-D-beta-homovaline may be influenced by the pH of its environment.

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMTAMWOIQTOB-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

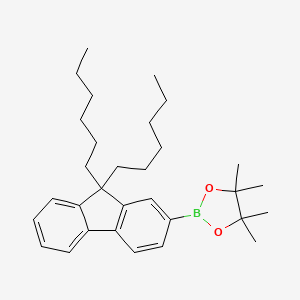

![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)

![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)

![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)